
Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its diverse biological activities and applications in medicinal chemistry . The compound Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- is characterized by the presence of a phenyl group attached to a pyrrole ring, which is further substituted with three phenyl groups at positions 2, 4, and 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- can be achieved through various synthetic routes. One efficient method involves the use of acetophenone and trimethylacetaldehyde in the presence of TosMIC (Tosylmethyl isocyanide) and a mild base such as LiOH·H₂O. This one-pot synthetic procedure is economical and yields good results .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)-.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- involves its interaction with various molecular targets and pathways. The compound may act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, pyrrole derivatives have been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl (2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone
- (4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone
- (2-Methylphenyl)phenyl-methanone
Uniqueness
Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of multiple phenyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
37835-64-6 |
|---|---|
Formule moléculaire |
C29H21NO |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
phenyl-(2,4,5-triphenyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C29H21NO/c31-29(24-19-11-4-12-20-24)26-25(21-13-5-1-6-14-21)27(22-15-7-2-8-16-22)30-28(26)23-17-9-3-10-18-23/h1-20,30H |
Clé InChI |
UPNFLPLVULAWMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NC(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)



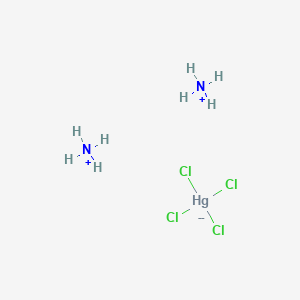


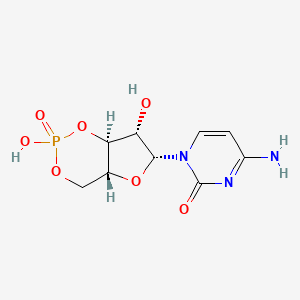
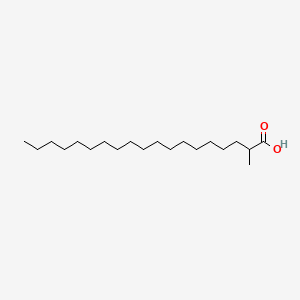
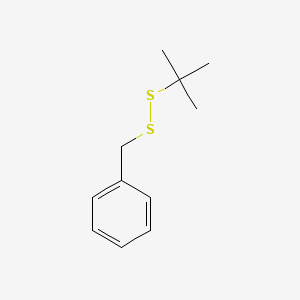

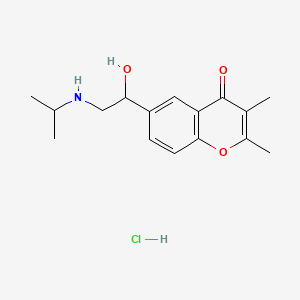
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
